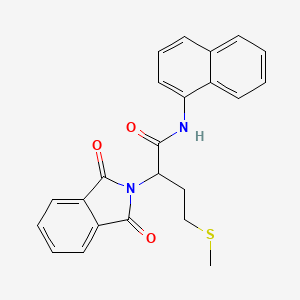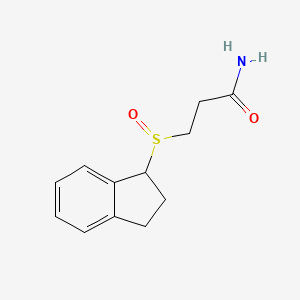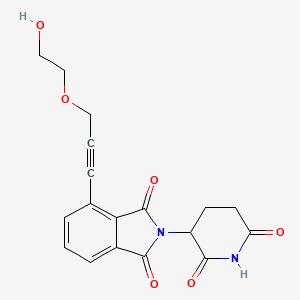
Thalidomide-propargyl-O-PEG1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-propargyl-O-PEG1-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a propargyl group and a polyethylene glycol (PEG) linker. This compound is used in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). The addition of the propargyl group and PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG1-OH typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.
PEGylation: The activated thalidomide is then reacted with a PEG linker, which contains a propargyl group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and stored.
Automated Coupling: Automated systems are used to couple thalidomide with the PEG linker, ensuring consistent reaction conditions and high yield.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Thalidomide-propargyl-O-PEG1-OH undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cycloaddition: Copper(I) catalysts and azides are typically used in CuAAC reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted thalidomide derivatives, triazole-containing compounds, and various oxidized or reduced forms of the original compound.
科学研究应用
Thalidomide-propargyl-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: this compound is investigated for its potential therapeutic applications, including cancer treatment and immunomodulation.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific proteins for degradation.
作用机制
The mechanism of action of Thalidomide-propargyl-O-PEG1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. The propargyl group and PEG linker enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins.
相似化合物的比较
Similar Compounds
- Thalidomide-O-amido-PEG4-propargyl
- Thalidomide-Propargyne-PEG1-COOH
- Thalidomide-O-PEG2-propargyl
Uniqueness
Thalidomide-propargyl-O-PEG1-OH is unique due to its specific combination of thalidomide, a propargyl group, and a PEG1 linker. This combination enhances its solubility and bioavailability, making it more effective in targeting and degrading specific proteins compared to other similar compounds.
属性
分子式 |
C18H16N2O6 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,6-10H2,(H,19,22,23) |
InChI 键 |
HBNNEKJALGLRED-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


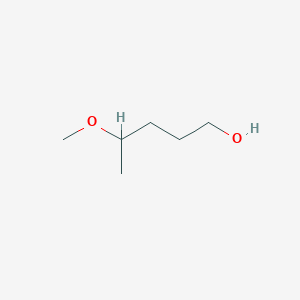

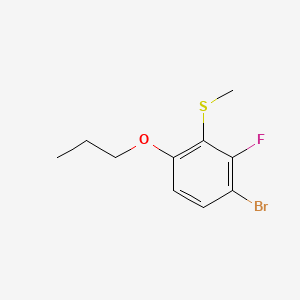
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
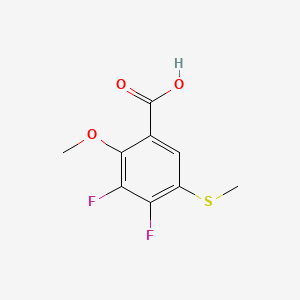
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
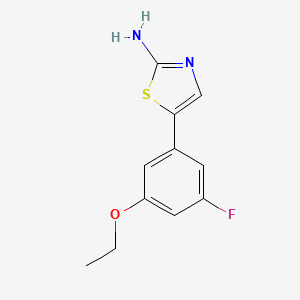
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
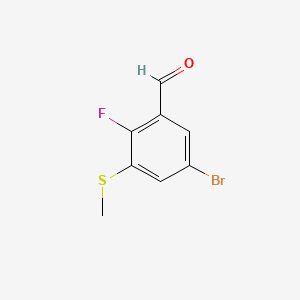
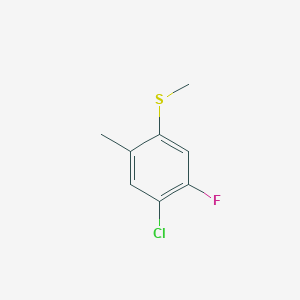
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)

